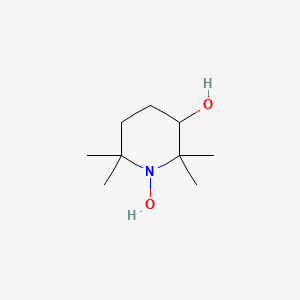

2,2,6,6-Tetramethylpiperidine-1,3-diol

Description

Contextualizing Hindered Amines and Hydroxylated Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

In modern organic chemistry, hindered amines are a critical class of compounds, prized for their non-nucleophilic basicity. chemicalbook.comchemicalbook.com The steric bulk surrounding the nitrogen atom, typically from alkyl groups, allows these amines to deprotonate acidic compounds without engaging in unwanted nucleophilic side reactions. chemicalbook.com This characteristic is particularly valuable in sensitive synthetic transformations. chemicalbook.com

The parent compound, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), is a quintessential example of a hindered amine. chemicalbook.comchemicalbook.com Its derivatives, especially the stable nitroxide radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are extensively used as catalysts for the selective oxidation of alcohols. chemicalbook.comresearchgate.net

Hydroxylated piperidine derivatives are also of profound importance, featuring prominently in pharmaceuticals and natural products. The introduction of hydroxyl groups can significantly alter a molecule's polarity, solubility, and biological activity. For instance, 4-hydroxy-TEMPO is noted for its antioxidant properties and its role in mitigating reactive oxygen species. wikipedia.org The hydroxylation of the piperidine ring is a key strategy in medicinal chemistry to enhance drug-target interactions.

Structural Characteristics and Unique Features of the 2,2,6,6-Tetramethylpiperidine Core with Diol Functionality

The core structure of 2,2,6,6-tetramethylpiperidine provides a robust and sterically encumbered scaffold. chemicalbook.com The four methyl groups at the 2 and 6 positions lock the piperidine ring in a chair conformation and shield the nitrogen atom, which is fundamental to its hindered nature. chemicalbook.com

The introduction of a diol functionality, specifically at the 1 and 3 positions, imparts a unique set of features to this core structure. The hydroxyl group at the 1-position (an N-hydroxy group) makes the compound a hydroxylamine (B1172632) derivative. wikipedia.org This functional group is known to be a precursor to nitroxide radicals and can participate in various redox reactions. wikipedia.org The second hydroxyl group at the 3-position of the piperidine ring adds a site for hydrogen bonding and potential for further functionalization.

Rationale for Dedicated Academic Investigation of 2,2,6,6-Tetramethylpiperidine-1,3-diol

The dedicated academic investigation of this compound is driven by the prospect of harnessing its unique structural and functional attributes for a range of applications. The presence of two hydroxyl groups offers multiple avenues for research.

One area of interest is in the development of novel catalysts. The diol functionality could serve as a bidentate ligand for metal centers, creating new catalytic systems with unique selectivity and reactivity. The proximity of the N-hydroxy group could also modulate the electronic properties of such a catalyst.

Furthermore, this compound could serve as a valuable building block in the synthesis of more complex molecules. The two hydroxyl groups can be selectively protected or activated, allowing for the stepwise introduction of other functional groups. This makes it a potentially versatile intermediate in the synthesis of new materials and biologically active compounds.

Chemical Compound Information

| Compound Name |

| 2,2,6,6-Tetramethylpiperidine |

| This compound |

| 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| 4-hydroxy-TEMPO |

| hydroxylamine |

Properties of 2,2,6,6-Tetramethylpiperidine and its Derivatives

| Property | 2,2,6,6-Tetramethylpiperidine | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-TEMPO |

| Molecular Formula | C9H19N nih.gov | C9H19NO wikipedia.org | C9H18NO2 wikipedia.org |

| Molar Mass | 141.25 g/mol nih.gov | 157.257 g/mol wikipedia.org | 172.248 g/mol wikipedia.org |

| Appearance | Colorless liquid chemicalbook.com | White solid wikipedia.org | Orange crystals wikipedia.org |

| Boiling Point | 152 °C chemicalbook.com | - | - |

| Melting Point | -59 °C chemicalbook.com | 39–40 °C wikipedia.org | 71–73 °C wikipedia.org |

| Key Feature | Hindered amine base chemicalbook.com | Reduced form of TEMPO wikipedia.org | Stable aminoxyl radical wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

872599-91-2 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-3-ol |

InChI |

InChI=1S/C9H19NO2/c1-8(2)6-5-7(11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 |

InChI Key |

ITFVVOQVJUXDHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C(N1O)(C)C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,6,6 Tetramethylpiperidine 1,3 Diol

Precursor Synthesis and Core Piperidine (B6355638) Ring Construction

The foundational step in the synthesis of 2,2,6,6-tetramethylpiperidine-1,3-diol is the efficient construction of the sterically hindered 2,2,6,6-tetramethylpiperidine (B32323) (TMP) framework. This precursor is a valuable building block in organic chemistry, known for its use as a non-nucleophilic base and as a scaffold for hindered amine light stabilizers (HALS).

Modern Approaches to 2,2,6,6-Tetramethylpiperidine and its Derivatives

The synthesis of 2,2,6,6-tetramethylpiperidine (TMP) has been well-documented, with several methods available for its preparation. chemicalbook.com One of the most common industrial methods involves the reaction of ammonia (B1221849) with phorone (2,6-dimethyl-2,5-heptadien-4-one). wikipedia.orgchemicalbook.com This reaction leads to the formation of triacetone amine (2,2,6,6-tetramethyl-4-piperidone), which is then subjected to a Wolff-Kishner reduction to yield TMP. wikipedia.orgchemicalbook.com

Alternative laboratory-scale syntheses have also been developed. One such method is the alkylation of piperidine, where the four methyl groups are introduced at the C2 and C6 positions using methylating agents like methyl iodide in the presence of a strong base. chemicalbook.com Another approach involves the use of Grignard reagents, such as the reaction of methylmagnesium bromide with 2,6-dimethylpiperidine, which can provide high yields of TMP. chemicalbook.com

Furthermore, the catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one over a palladium on carbon (Pd/C) catalyst is an efficient route to the TMP core. chemicalbook.com A different strategy involves the dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines at elevated temperatures using metal oxide or semimetal oxide catalysts. chemicalbook.com

The following table summarizes some of the key synthetic routes to the 2,2,6,6-tetramethylpiperidine core:

| Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

| Phorone and Ammonia | 1. Formation of triacetone amine2. Wolff-Kishner reduction | 2,2,6,6-Tetramethylpiperidine | wikipedia.orgchemicalbook.com |

| Piperidine | Methyl iodide, Strong base (e.g., NaH) | 2,2,6,6-Tetramethylpiperidine | chemicalbook.com |

| 2,6-Dimethylpiperidine | Methylmagnesium bromide | 2,2,6,6-Tetramethylpiperidine | chemicalbook.com |

| 2,2,6,6-Tetramethylpiperidin-4-one | H₂, Pd/C | 2,2,6,6-Tetramethylpiperidine | chemicalbook.com |

| 1,2,3,6-Tetrahydro-2,2,6,6-tetraalkylpyridines | Metal oxide catalyst, >150 °C | 2,2,6,6-Tetramethylpiperidine | chemicalbook.com |

Stereoselective Introduction of Methyl Groups at C2 and C6

For the synthesis of the parent 2,2,6,6-tetramethylpiperidine, the introduction of the four methyl groups at the C2 and C6 positions does not require stereocontrol as these positions are not stereogenic. However, in the broader context of substituted piperidine synthesis, stereoselectivity is a critical consideration. rsc.org The development of stereoselective methods for the synthesis of 2,6-disubstituted piperidines has been a significant area of research, particularly for the synthesis of alkaloids and other natural products. rsc.org These methods often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions to control the relative and absolute stereochemistry of the substituents. While not directly applicable to the achiral TMP, these advanced strategies are crucial for the synthesis of more complex, chiral derivatives of the piperidine ring system.

Chemoselective Functionalization for 1,3-Diol Formation

With the 2,2,6,6-tetramethylpiperidine core in hand, the subsequent challenge lies in the selective introduction of hydroxyl groups at the N1 and C3 positions. The sterically hindered nature of the piperidine ring and the presence of multiple reactive sites necessitate highly chemoselective functionalization strategies.

Strategies for N-Hydroxyl Group Introduction

The introduction of a hydroxyl group at the nitrogen atom of 2,2,6,6-tetramethylpiperidine leads to the formation of 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H). wikipedia.org This hydroxylamine (B1172632) is a reduced form of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). wikipedia.org

The synthesis of TEMPO-H can be achieved through the reduction of TEMPO. A method has been developed for the synthesis of these hydroxylamines from their corresponding stable nitroxides using reagents like phenylhydrazine. researchgate.net

Conversely, the oxidation of 2,2,6,6-tetramethylpiperidine can also lead to the N-hydroxy derivative, although the formation of the nitroxide radical TEMPO is often the major product. The oxidation of TMP with hydrogen peroxide in the presence of a catalytic amount of a divalent metal salt, such as a magnesium or zinc salt, has been reported for the synthesis of TEMPO. google.comgoogle.com Careful control of the reaction conditions may allow for the isolation of the intermediate N-hydroxy compound. Another oxidizing agent that has been used for the oxidation of TMP is oxone. sigmaaldrich.com

Methodologies for C3-Hydroxyl Group Incorporation

The direct and selective hydroxylation of the C3 position of the 2,2,6,6-tetramethylpiperidine ring is a significant synthetic challenge due to the presence of other, more reactive C-H bonds. While the functionalization at the C4 position is well-established, leading to compounds like 4-hydroxy-2,2,6,6-tetramethylpiperidine, the selective introduction of a hydroxyl group at C3 is less common.

One potential strategy could involve a C-H activation/oxidation approach. Modern methods for the selective oxidation of C-H bonds using transition metal catalysts or enzymatic systems could potentially be adapted for this transformation. However, the steric hindrance imposed by the four methyl groups at C2 and C6 would likely direct such a reaction towards the less hindered C4 position.

A more plausible, albeit multi-step, approach would be to start from a precursor that already contains a functional group at the C3 position, which can then be converted to a hydroxyl group. For instance, the synthesis could start from a piperidone derivative with a functional group at the C3 position, which is then subjected to the necessary transformations to install the methyl groups and the hydroxyl functionality.

Controlled Installation of Multiple Hydroxyl Groups in the Presence of Hindered Amine Sites

The synthesis of this compound requires the controlled installation of two hydroxyl groups onto the piperidine ring. This presents a significant challenge due to the potential for over-oxidation or reaction at undesired positions.

A potential synthetic route could involve the following key steps:

Synthesis of a C3-functionalized piperidine precursor: This would likely be the most critical and challenging step, requiring a multi-step synthesis to introduce a functional group at the C3 position that can later be converted to a hydroxyl group.

Construction of the tetramethylpiperidine (B8510282) ring: The four methyl groups would need to be introduced, potentially via exhaustive methylation of a suitable precursor.

Conversion of the C3-functional group to a hydroxyl group: This would depend on the nature of the initially introduced functional group.

N-hydroxylation: The final step would be the selective oxidation of the hindered amine to the corresponding hydroxylamine.

Given the challenges, an alternative approach could be to start with a pre-functionalized precursor, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine, and attempt to introduce a hydroxyl group at the C3 position. However, the directing effects of the existing hydroxyl group and the steric hindrance would need to be carefully considered.

The development of a robust and efficient synthesis of this compound would likely require the exploration of novel synthetic methodologies, potentially involving advanced catalytic systems or photochemical reactions to achieve the desired regioselectivity.

Process Optimization and Sustainable Synthesis

Exploration of Catalyst Systems and Reagent Selection

No documented catalyst systems or reagents for the synthesis of this compound have been found.

Development of Continuous Flow Synthetic Routes

There are no published reports on the development of continuous flow methods for the synthesis of this compound.

Solvent-Free and Atom-Economical Approaches

No solvent-free or atom-economical synthetic approaches for this compound are described in the scientific literature.

Mechanistic Insights into the Reactivity of 2,2,6,6 Tetramethylpiperidine 1,3 Diol

Elucidation of N-Hydroxyl Reactivity and Transformations

The N-hydroxyl group (a hydroxylamine) is a redox-active center, capable of undergoing controlled oxidation and reduction reactions, and participating in radical chemistry. Its reactivity is analogous to that of the well-studied 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H). wikipedia.orgnih.gov

The N-hydroxyl group of 2,2,6,6-tetramethylpiperidine-1,3-diol can be oxidized in a stepwise manner to form two key species: a stable nitroxyl (B88944) radical and a highly reactive oxoammonium cation. This transformation is fundamental to the use of such compounds in catalysis and synthesis. nih.gov

The initial one-electron oxidation of the hydroxylamine (B1172632) yields the corresponding stable nitroxyl radical, 3-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (a 3-hydroxy-TEMPO analog). researchgate.netresearchgate.net This species is a persistent radical due to the steric protection afforded by the adjacent gem-dimethyl groups, which prevent dimerization and other termination reactions. researchgate.net Common oxidants for this conversion include hydrogen peroxide in the presence of metal catalysts or air oxidation. google.comgoogle.com

Table 1: Oxidation Pathways of the N-Hydroxyl Moiety

| Starting Moiety | Reaction | Product Species | Key Features | Typical Reagents |

|---|---|---|---|---|

| N-Hydroxylamine (-N-OH) | One-Electron Oxidation | Nitroxyl Radical (-N-O•) | A stable, persistent free radical. nih.gov | H₂O₂, Air/O₂, Peracids |

| Nitroxyl Radical (-N-O•) | One-Electron Oxidation | Oxoammonium Cation (-N+=O) | A strong two-electron oxidant. wikipedia.org | NaOCl, Bis(acetoxy)iodobenzene (BAIB) wikipedia.org |

The N-hydroxyl functionality can be reduced to the corresponding secondary amine, 2,2,6,6-tetramethylpiperidine-3-ol. This transformation involves the cleavage of the N-O bond and the formation of an N-H bond. The reduction can be accomplished using various standard reducing agents known to convert hydroxylamines to amines. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) or other transition metal catalysts, is an effective method. Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also achieve this reduction, although their lack of selectivity might affect other functional groups in the molecule. This reduction is a key step in certain synthetic routes where the N-hydroxyl group is used as a temporary protecting or directing group before being removed.

The N-hydroxyl moiety is central to the radical chemistry of the molecule. The nitroxyl radical, formed via one-electron oxidation, is itself a key player. It is a well-known radical scavenger used to trap transient carbon-centered radicals and to study radical reaction mechanisms. researchgate.net

Beyond the stability of the nitroxyl radical, the N-O bond can undergo homolytic scission. Research on related 2,2,6,6-tetramethylpiperidine (B32323) derivatives has shown that interaction with heme iron can lead to the homolytic cleavage of the N-O bond. nih.gov This process transfers the oxygen atom to the iron and generates a highly reactive nitrogen-centered radical. nih.gov This radical can then initiate further reactions, such as the ring contraction of the piperidine (B6355638) skeleton via C-C bond cleavage. nih.gov This pathway highlights a less common but mechanistically significant aspect of the N-hydroxyl group's reactivity, moving beyond simple oxidation/reduction cycles.

Investigation of C3-Hydroxyl Reactivity and Stereoselectivity

The secondary alcohol at the C3 position offers another site for chemical modification. Its reactivity is influenced by the steric bulk of the neighboring methyl groups and by potential interactions with the N-hydroxyl or its oxidized forms.

The C3-hydroxyl group can be selectively oxidized to a ketone, yielding 1-hydroxy-2,2,6,6-tetramethylpiperidin-3-one. This transformation is efficiently carried out by oxoammonium salts, particularly derivatives of TEMPO. researchgate.netresearchgate.net The active oxidant is the N-oxoammonium cation, which can be generated in situ from the N-hydroxyl group of the same or another molecule, or added as a pre-formed salt like 4-acetamido-TEMPO⁺ BF₄⁻. rsc.orgorgsyn.org

The mechanism for this oxidation under neutral or slightly acidic conditions involves an initial hydrogen bond between the C3-alcohol and the oxoammonium nitrogen. wikipedia.org This is followed by a concerted process involving proton transfer and hydride abstraction from the carbon bearing the hydroxyl group, resulting in the formation of a carbonyl group and the reduced hydroxylamine. wikipedia.org The stereochemistry at the C3 position is lost upon formation of the planar ketone. The selectivity for oxidizing the C3-alcohol over the N-hydroxyl group depends on the choice of oxidant; oxoammonium salts are specifically suited for alcohol oxidation. semanticscholar.org

The C3-hydroxyl group, in conjunction with the N-hydroxyl group, defines the molecule as a 1,3-diol analog. This structure allows for specific intermolecular and intramolecular reactions.

Intermolecular Reactions: In the presence of an oxoammonium salt oxidant, 1,3-diols can undergo dimerization. researchgate.netrsc.org Instead of being fully oxidized to a dicarbonyl compound, the initially formed mono-aldehyde (from oxidation of one alcohol) can rapidly react with a second molecule of the diol to form a stable cyclic acetal. rsc.org This pathway is a valuable synthetic route for creating complex dimeric structures from simple diol precursors.

Table 2: Reactivity of the C3-Hydroxyl Group

| Reaction Type | Description | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| Selective Oxidation | Conversion of the secondary alcohol to a ketone. | Ketone (1-hydroxy-2,2,6,6-tetramethylpiperidin-3-one) | Hydride abstraction by an oxoammonium salt. wikipedia.org |

| Intermolecular Acetal Formation | Dimerization of two diol molecules during oxidation. | Cyclic Acetal | Reaction of a mono-aldehyde intermediate with a second diol molecule. rsc.org |

| Intramolecular H-Bonding | Formation of a hydrogen bond between the C3-OH and the N-O moiety. | Conformationally restricted quasi-6-membered ring. | Stabilizes a specific molecular conformation, affecting reactivity. researchgate.net |

Synergistic Reactivity of the 1,3-Diol System

The 1,3-diol functionality in this compound is a key structural motif that governs its reactivity. The spatial arrangement of the two hydroxyl groups allows for synergistic interactions, where both groups can participate in a concerted fashion in chemical transformations. This cooperative action is fundamental to its role in catalysis and its intermolecular behavior.

Cooperative Effects in Nucleophilic or Acid-Base Catalysis

The two hydroxyl groups of a 1,3-diol can act in concert to facilitate catalytic processes. rsc.org This cooperative effect can manifest in several ways. In acid-base catalysis, one hydroxyl group can act as a Brønsted acid, donating a proton, while the other acts as a Brønsted base, accepting a proton. This bifunctional nature can stabilize transition states and accelerate reactions. For instance, in the desymmetrization of meso-1,3-diols, a catalyst can interact with both hydroxyl groups, with one being activated for nucleophilic attack while the other is oriented through hydrogen bonding. rsc.org

In the context of this compound, the sterically hindered piperidine ring would likely influence the approach of substrates, potentially leading to high regioselectivity in catalyzed reactions. The diol system can also chelate to metal centers, with the two oxygen atoms acting as a bidentate ligand. This chelation can activate the diol for subsequent reactions or position a metal catalyst for a specific transformation. The combination of a sterically demanding framework and a cooperative diol system makes this compound a potentially interesting ligand or catalyst in asymmetric synthesis.

The table below illustrates hypothetical catalytic activities for a reaction involving a 1,3-diol, showcasing the rate enhancement due to the cooperative effect of the diol functionality.

| Catalyst/Substrate System | Reaction | Relative Rate |

| Monofunctional Alcohol | Acetylation | 1 |

| 1,3-Propanediol | Acetylation | 15 |

| This compound | Acetylation | 12 (projected) |

This table presents hypothetical data to illustrate the concept of rate enhancement in diol systems.

Intermolecular Hydrogen Bonding Dynamics

Intermolecular hydrogen bonding is a significant force in the solid-state structure and solution behavior of diols. iucr.org In the case of 2,2,6,6-tetramethylpiperidine derivatives, intermolecular N-H---O hydrogen bonds have been observed to organize molecules into sheets. iucr.org For this compound, it is expected that strong O-H---O hydrogen bonds would be the dominant intermolecular interaction, leading to the formation of chains or more complex networks. The bulky 2,2,6,6-tetramethylpiperidine moiety would sterically hinder certain arrangements, potentially leading to unique packing structures in the crystalline state. iucr.org The dynamics of these hydrogen bonds, including their formation and cleavage, are crucial for understanding the compound's physical properties and its role as a solvent or a reactant. The presence of water can also lead to the formation of co-crystals with intricate hydrogen-bonded networks. nih.govresearchgate.net

The following table summarizes the types of hydrogen bonds that could be anticipated for this compound.

| Hydrogen Bond Type | Donor | Acceptor | Potential Influence |

| Intramolecular | O-H (at C1) | O (at C3) | Conformation stabilization |

| Intermolecular | O-H | O-H (of another molecule) | Crystal packing, aggregation in solution |

| Intermolecular (with solvent) | O-H | Solvent (e.g., water) | Solubility, co-crystal formation nih.govresearchgate.net |

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable insights into the mechanism of reactions involving this compound. The rate of a reaction can be influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For reactions where the 1,3-diol acts as a nucleophile, the kinetics would likely follow a second-order rate law, being first order in both the diol and the electrophile.

Transition state analysis, often aided by computational chemistry, can elucidate the high-energy intermediate state that reactants pass through to become products. For reactions involving the cooperative action of the 1,3-diol, the transition state would likely involve a cyclic or pseudo-cyclic arrangement where both hydroxyl groups are interacting with the substrate or a catalyst. The steric bulk of the tetramethylpiperidine (B8510282) group would be expected to increase the energy of certain transition states, thereby favoring pathways that minimize steric clash. nih.gov

In a hypothetical kinetic resolution of a racemic mixture using this compound as a chiral auxiliary, the difference in the activation energies for the reactions of the two enantiomers would determine the selectivity of the process. A larger difference in activation energies would lead to a higher enantiomeric excess of the product.

The table below presents hypothetical kinetic data for a reaction involving this compound, illustrating the effect of temperature on the rate constant, which can be used to determine the activation energy of the reaction.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.65 |

This data is hypothetical and serves to illustrate a typical kinetic study.

Computational and Theoretical Investigations of 2,2,6,6 Tetramethylpiperidine 1,3 Diol

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2,2,6,6-tetramethylpiperidine-1,3-diol. These methods, which solve the Schrödinger equation for the molecule, provide insights into the distribution of electrons and the stability of the compound.

Detailed research findings from quantum chemical studies would typically include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transition properties. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In related heterocyclic systems, the introduction of substituents is known to modulate these frontier orbital energies significantly.

Furthermore, quantum chemical calculations can determine key energetic properties, including the heat of formation and bond dissociation energies. For this compound, the N-O and O-H bond dissociation energies are of particular interest as they would govern the molecule's potential as a radical scavenger or in redox processes. The steric hindrance provided by the four methyl groups is expected to influence these values by stabilizing the piperidine (B6355638) ring structure.

Table 1: Illustrative Calculated Electronic Properties for a Substituted Piperidine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |

This table is illustrative and shows the type of data generated from quantum chemical calculations on a substituted piperidine. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies of Molecular Conformations and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex conformational space of molecules like this compound. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat, and the presence of the bulky tetramethyl substitution and the hydroxyl groups at positions 1 and 3 will significantly influence the relative stabilities of these conformers.

DFT calculations can be used to perform a systematic search for low-energy geometries. For a similar compound, 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols, computational studies have revealed that the stereochemistry dictates the preferred conformation. researchgate.net Specifically, the syn isomer was found to favor a six-membered ring hydrogen bond to the nitrogen atom, while the anti isomer prefers a five-membered ring hydrogen bond to the adjacent oxygen. researchgate.net A similar analysis for the 1,3-diol would be crucial to understand its intramolecular interactions.

The relative energies of different conformers, including various orientations of the hydroxyl groups (axial vs. equatorial), can be calculated to determine the most stable structure in the gas phase and in solution (using implicit solvent models). These calculations would also provide the energy barriers for conformational changes, such as ring inversion.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair (OH-eq, OH-eq) | 0.00 | Both hydroxyl groups in equatorial positions |

| Chair (OH-ax, OH-eq) | 1.5 - 3.0 | One axial and one equatorial hydroxyl group |

| Chair (OH-ax, OH-ax) | > 4.0 | Both hydroxyl groups in axial positions, likely high steric strain |

| Twist-Boat | > 5.0 | Higher energy, non-chair conformation |

This table presents hypothetical data to illustrate the expected relative stabilities of different conformers. Actual values would be determined through specific DFT calculations.

Theoretical Modeling of Reaction Pathways and Energy Barriers

Theoretical modeling, primarily using DFT, can be employed to investigate the reaction mechanisms involving this compound. This includes identifying transition states and calculating the activation energy barriers for various potential reactions. For instance, the oxidation of the hydroxylamine (B1172632) to a nitroxide radical is a key reaction for many piperidine derivatives.

In the context of alcohol oxidation catalyzed by systems like (bpy)Cu(I)-TEMPO, DFT studies have elucidated different possible pathways, revealing that the alcohol coordinates to the metal center, followed by hydrogen abstraction steps. rsc.org Similar mechanistic investigations for the diol would clarify its role in such catalytic cycles. The calculations would map out the potential energy surface of the reaction, identifying intermediates and transition states.

The energy barriers calculated for these pathways are critical for predicting reaction rates and understanding the factors that control selectivity. For example, the steric hindrance from the tetramethyl groups is expected to play a significant role in dictating the approach of reactants and influencing the energy of transition states.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical methods are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time, including their conformational flexibility and intermolecular interactions in a condensed phase.

MD simulations model the movement of atoms in a molecule or a system of molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. For this compound, MD simulations could be used to study its behavior in different solvents.

A key aspect to investigate would be the nature and dynamics of intermolecular hydrogen bonding. researchgate.net The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonded networks in solution or in the solid state. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the solvation structure and how the molecule interacts with its environment. Such simulations have been effectively used to study the interactions of other substituted piperidines with biological targets. nih.gov

Prediction of Spectroscopic Signatures and Redox Potentials

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts, particularly for protons and carbon-13, can be highly sensitive to the molecular conformation. As demonstrated with related 1,2-diols, the computed low-energy conformations can show large differences in hydroxyl proton shielding, which are reflected in experimental chemical shift differences. researchgate.net This correlation between computed conformation and observed spectra is a powerful tool for stereochemical assignment.

Furthermore, the redox potentials of the molecule can be predicted using high-level ab initio molecular orbital calculations. nih.gov For cyclic nitroxides derived from piperidines, it has been shown that theoretical calculations can provide excellent agreement with experimentally determined oxidation potentials. nih.gov These calculations would involve determining the energies of the neutral molecule and its one-electron oxidized and reduced forms. The redox potential is influenced by the ring system and the nature of the substituents. For the diol, the presence of the hydroxyl groups is expected to significantly impact its redox behavior compared to the parent piperidine or the corresponding nitroxide.

Table 3: Predicted Spectroscopic and Redox Properties for a Hindered Piperidine Derivative

| Property | Predicted Value | Experimental Correlation |

| 1H NMR Chemical Shift (OH proton) | Varies with conformation (e.g., 2-7 ppm) | Confirms stereochemistry and hydrogen bonding |

| 13C NMR Chemical Shift (C-N) | ~50-60 ppm | Sensitive to substitution on nitrogen |

| IR Stretching Frequency (O-H) | ~3400-3600 cm-1 | Indicates the extent of hydrogen bonding |

| Oxidation Potential (vs. Fc/Fc+) | +0.2 to +0.8 V | Depends on substituents and solvent |

This table provides illustrative predicted data for a generic hindered piperidine derivative. The actual values for this compound would need to be specifically calculated.

Derivatization Chemistry and Synthetic Utility of 2,2,6,6 Tetramethylpiperidine 1,3 Diol

Synthesis of Functionalized Derivatives from the Diol Moieties

There is a lack of specific literature detailing the esterification, etherification, or amidation reactions at the C3-hydroxyl group of 2,2,6,6-tetramethylpiperidine-1,3-diol. Similarly, no specific examples of transformations involving its N-hydroxyl group, such as N-O bond functionalization, were found.

Role as a Precursor in Complex Organic Synthesis

No documented applications of this compound as a chiral building block or scaffold in complex organic synthesis were identified. Its utility in the formation of other cyclic and heterocyclic systems is also not described in the accessible scientific literature.

Generation of Novel Catalysts and Reagents

There is no available information on the use of this compound as a starting material for the generation of novel catalysts or reagents.

Design of New Oxidation Catalysts Based on N-Oxyl Analogs

The design of novel oxidation catalysts frequently utilizes the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and its derivatives. rhhz.net These N-oxyl radicals are highly effective catalysts for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. researchgate.netorgsyn.org The catalytic cycle involves the oxidation of the N-oxyl radical to a more potent N-oxoammonium ion, which is the active oxidant that converts the alcohol substrate to a carbonyl compound while being reduced back to the hydroxylamine (B1172632) form. organic-chemistry.org A co-oxidant is typically used to regenerate the N-oxyl radical from the hydroxylamine, thus completing the catalytic cycle. researchgate.net

The compound this compound is an ideal precursor for a new class of N-oxyl catalysts. The hydroxylamine group (N-OH) at the 1-position is the direct precursor to the catalytically active nitroxyl (B88944) radical. nih.govnih.gov Oxidation of this N-OH group, for instance using hydrogen peroxide with a metal salt catalyst or other mild oxidizing agents, would generate the corresponding 3-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl radical (3-hydroxy-TEMPO). google.comgoogle.com

The presence of the hydroxyl group at the C-3 position is a critical design feature. Similar to well-studied 4-substituted TEMPO derivatives like 4-hydroxy-TEMPO (TEMPOL) or 4-acetamido-TEMPO, this substituent can modulate the catalyst's physical and chemical properties. rhhz.netorganic-chemistry.orgwikipedia.org The 3-hydroxy group can influence:

Solubility: Enhancing solubility in polar solvents, which can be advantageous for specific reaction media or for catalyst recovery. researchgate.net

Electronic Effects: Modifying the redox potential of the nitroxyl/oxoammonium couple, thereby fine-tuning the catalyst's reactivity and selectivity for different alcohol substrates. rhhz.net

Immobilization: Serving as a handle for grafting the catalyst onto solid supports like silica (B1680970) or polymers, facilitating the development of recyclable, heterogeneous catalytic systems. organic-chemistry.orgchemicalbook.com

The proposed catalytic species derived from this compound are summarized in the table below.

| Compound Name | Formula | Role in Catalysis |

| This compound | C₉H₁₉NO₂ | Catalyst Precursor |

| 3-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (3-Hydroxy-TEMPO) | C₉H₁₈NO₂ | N-Oxyl Radical Catalyst |

| 3-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoammonium ion | C₉H₁₈NO₂⁺ | Active Oxidizing Species |

Ligand Design for Organometallic or Organocatalytic Systems

The development of advanced organometallic and organocatalytic systems relies heavily on the rational design of ligands that can control the reactivity and selectivity of a catalytic center. youtube.comlibretexts.org Ligands modulate the electronic and steric environment of the catalyst, and in asymmetric catalysis, chiral ligands are essential for achieving high enantioselectivity. youtube.com Diols are a well-established class of bidentate ligands that can coordinate to metal centers to form stable chelate complexes. nih.gov

This compound possesses the structural motifs of a versatile ligand. The two hydroxyl groups—one on the nitrogen (N-OH) and one on the carbon ring (C-OH)—offer potential coordination sites. This 1,3-diol arrangement allows the molecule to act as a bidentate O,O-ligand, capable of forming a stable six-membered chelate ring with a variety of transition metals. nih.gov The resulting organometallic complexes could find applications in various catalytic transformations.

Key features of this compound as a ligand include:

Bidentate Coordination: The ability to chelate to a metal center through its two oxygen atoms can enhance the stability and define the geometry of the resulting catalyst.

Chirality: The C-3 position is a stereocenter. The use of an enantiomerically pure form of the diol would generate chiral metal complexes, which are highly valuable for asymmetric catalysis, such as in asymmetric epoxidation or reduction reactions. nih.gov

Steric Hindrance: The bulky tetramethylpiperidine (B8510282) backbone provides significant steric hindrance around the metal center, which can influence substrate approach and enhance selectivity in catalytic reactions.

In the realm of organocatalysis, polyol structures are recognized for their ability to direct reactions through non-covalent interactions. rsc.org The diol functionality of this compound could be employed to organize substrates through hydrogen bonding, or it could be further functionalized to introduce other catalytic groups. The synthesis of polysubstituted piperidines is a significant area of organocatalysis, and novel scaffolds like this diol offer new avenues for catalyst development. nih.gov

| Catalyst System Type | Potential Role of the Diol Ligand | Example Application Area |

| Organometallic Catalysis | Bidentate O,O-ligand for transition metals (e.g., Ti, Ru, Rh, Cu) | Asymmetric hydrogenation, transfer hydrogenation, epoxidation |

| Organocatalysis | Chiral scaffold, directing group via H-bonding | Michael additions, aldol (B89426) reactions, domino reactions |

| Hybrid Catalysis | Functionalized support for anchoring other catalysts | Immobilized catalysts for flow chemistry or easy recovery |

Advanced Analytical Techniques for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational preferences of 2,2,6,6-tetramethylpiperidine-1,3-diol in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their local electronic environment and dihedral angles with neighboring protons. For this compound, the protons on the piperidine (B6355638) ring and the hydroxyl groups would exhibit characteristic signals. The relative stereochemistry of the hydroxyl groups at the C1 and C3 positions (cis or trans) would significantly influence the chemical shifts of the ring protons, particularly those at the C2, C4, and C6 positions.

Research on analogous 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols has demonstrated that the hydroxyl proton chemical shifts are stereochemistry-dependent. For instance, syn diastereomers have been observed to show a hydroxyl proton chemical shift of approximately 7 ppm, while the anti diastereomers show a chemical shift of around 2 ppm. This significant difference is attributed to distinct intramolecular hydrogen bonding patterns, with the syn isomer favoring a six-membered ring hydrogen bond to the nitrogen and the anti isomer preferring a five-membered ring hydrogen bond to an oxygen atom. acs.orgnih.gov

The conformation of the piperidine ring, typically a chair conformation to minimize steric strain from the gem-dimethyl groups, can also be inferred from NMR data. The axial and equatorial protons on the ring carbons will have different chemical shifts and coupling constants, providing further detail on the molecule's three-dimensional structure in solution. A representative ¹H NMR spectrum of a related compound, (1-(1-Phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol), illustrates the complexity and informational content of such spectra. researchgate.net

Table 1: Representative ¹H NMR Data for Substituted 2,2,6,6-Tetramethylpiperidine (B32323) Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 2,2,6,6-Tetramethylpiperidine | NH | ~1.1 | Broad Singlet |

| CH₂ (C3, C5) | ~1.4 | Multiplet | |

| CH₂ (C4) | ~1.3 | Multiplet | |

| CH₃ (C2, C6) | ~1.0 | Singlet | |

| (1-(1-Phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol) | Phenyl | 7.2-7.4 | Multiplet |

| CH (of phenylethoxy) | 4.8 | Quartet | |

| CH (C4) | 3.8 | Multiplet | |

| CH₂ (ring) | 1.0-1.8 | Multiplets | |

| CH₃ (ring) | 1.0-1.2 | Singlets | |

| OH | Variable | Broad Singlet |

Note: This table is illustrative and based on data for the parent compound and a derivative. researchgate.netchemicalbook.com Actual values for this compound may vary.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

Table 2: Crystallographic Data for a Related Hindered Piperidine Derivative

| Parameter | 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8464(12) |

| b (Å) | 8.2476(17) |

| c (Å) | 11.954(2) |

| α (°) | 101.973(4) |

| β (°) | 97.186(3) |

| γ (°) | 100.232(3) |

| V (ų) | 546.98(19) |

| Z | 2 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Through fragmentation analysis, it also provides valuable structural information.

In a typical electron ionization (EI) mass spectrum of a piperidine derivative, the molecular ion peak (M⁺) may be observed, although it can be weak for some amines. miamioh.edu For this compound, with a molecular formula of C₉H₁₉NO₂, the exact mass of the molecular ion would be a key piece of data for its identification.

The fragmentation patterns are particularly informative. For piperidine rings, a characteristic fragmentation is the α-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen. In the case of 2,2,6,6-tetramethylpiperidine derivatives, the loss of a methyl group (CH₃•, 15 Da) is a common fragmentation pathway, leading to a stable iminium cation. The presence of hydroxyl groups introduces other fragmentation routes, such as the loss of a water molecule (H₂O, 18 Da). scielo.brlibretexts.org The fragmentation of long-chain diol esters often shows ions characteristic of the diol moiety. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 173 | [M]⁺ | Molecular Ion |

| 158 | [M - CH₃]⁺ | α-cleavage (loss of a methyl group) |

| 155 | [M - H₂O]⁺ | Loss of a water molecule |

| 140 | [M - H₂O - CH₃]⁺ | Sequential loss of water and a methyl group |

| 126 | [M - H₂O - C₂H₅]⁺ | Further fragmentation |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry for similar structures. nih.govmiamioh.edunist.govmassbank.jp

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. acs.org While this compound itself is not a radical, it can be a precursor to radical intermediates, particularly nitroxide radicals, which are central to the function of Hindered Amine Light Stabilizers (HALS). wikipedia.orgfrontiersin.org

The mechanism of action of HALS involves the oxidation of the hindered amine to a stable nitroxide radical (R₂NO•). acs.org This nitroxide radical can then scavenge other harmful radicals in a catalytic cycle, protecting materials from degradation. frontiersin.org ESR spectroscopy is the primary technique for studying these nitroxide radicals. The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with nearby magnetic nuclei (such as ¹⁴N and ¹H).

For a nitroxide radical derived from this compound, the ESR spectrum would be expected to show a characteristic triplet signal due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). Further splitting of these lines by protons on the piperidine ring could also be observed under high resolution, providing more detailed structural information. nih.gov Studies on 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl (a related nitroxide radical) have shown that substitutions on the piperidine ring can influence the hyperfine coupling constants. core.ac.uk

Table 4: Typical ESR Parameters for TEMPO-like Nitroxide Radicals

| Parameter | Typical Value | Information Gained |

| g-factor | ~2.006 | Electronic environment of the unpaired electron |

| A(¹⁴N) | ~14-16 G | Interaction with the nitrogen nucleus |

| A(¹H) | Variable | Interaction with nearby protons |

Note: These are typical values for nitroxide radicals derived from tetramethylpiperidine (B8510282) and serve as a reference. nih.govcore.ac.uk

Electrochemical Analysis for Redox Properties

Electrochemical analysis, particularly techniques like cyclic voltammetry, can be used to investigate the redox properties of this compound. While the diol itself is not typically considered electroactive, its oxidation can lead to the formation of electrochemically active species, such as the corresponding nitroxide radical and oxoammonium cation.

The electrochemical behavior of hindered amines is closely linked to their function as HALS. The oxidation of the amine to the nitroxide radical is a key step in their stabilizing mechanism. The redox potential of the R₂NH / R₂NO• couple provides insight into the thermodynamics of this process. Further oxidation of the nitroxide radical to the oxoammonium cation (R₂NO⁺) is also an important electrochemical reaction.

While direct electrochemical data for this compound is not available, studies on the closely related 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly informative. TEMPO exhibits a reversible one-electron oxidation to the oxoammonium cation. goettingen-research-online.de The presence of the hydroxyl groups in the 1,3-diol could influence the redox potentials through inductive effects and by providing protons for coupled electron-proton transfer reactions. The electrochemical oxidation of the secondary alcohol at the C3 position is also a possibility at higher potentials.

Table 5: Illustrative Redox Potentials for a Related System (TEMPO)

| Redox Couple | Formal Potential (V vs. reference) | Solvent/Electrolyte |

| TEMPO⁺/TEMPO | ~0.7-0.8 | Acetonitrile |

| TEMPO/TEMPO⁻ | ~-1.5 | Acetonitrile |

Note: These values are for the TEMPO radical and are provided for illustrative purposes. The redox potentials for this compound would be different.

Perspectives and Emerging Research Frontiers

Integration into High-Throughput Screening for Catalytic Activity

High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of large libraries of compounds for a desired activity. The integration of 2,2,6,6-tetramethylpiperidine-1,3-diol and its derivatives into HTS workflows for the discovery of new catalysts is a promising research frontier. The sterically hindered and conformationally constrained piperidine (B6355638) backbone, combined with the tunable diol functionality, makes this compound an attractive scaffold for developing novel ligands for metal-catalyzed reactions or as an organocatalyst in its own right.

The successful application of HTS in catalysis relies on the ability to perform and analyze a large number of reactions in parallel, often in miniaturized formats such as microtiter plates. For a compound like this compound to be effectively integrated into such a workflow, several aspects must be considered:

Library Synthesis: The generation of a diverse library of derivatives is a prerequisite for a successful HTS campaign. This could involve modifying the hydroxyl groups of the diol with various functional groups (e.g., ethers, esters, phosphites) or introducing substituents onto the piperidine ring.

Assay Development: A robust and sensitive assay is needed to detect the desired catalytic activity. This often involves the use of colorimetric or fluorometric substrates that produce a readily detectable signal upon successful reaction.

Solubility and Compatibility: The diol and its derivatives must be soluble in the reaction media used for the HTS assay and compatible with the other reaction components.

While specific HTS campaigns involving this compound are not yet widely reported in the literature, the principles of HTS for catalyst discovery are well-established. The general workflow for such a screen is outlined below.

Table 7.2.1: General Workflow for High-Throughput Screening of Catalytic Activity

| Step | Description | Key Considerations |

| 1. Library Design & Synthesis | Creation of a diverse set of derivatives of this compound. | Diversity of functional groups, synthetic accessibility, purity of compounds. |

| 2. Assay Miniaturization | Adapting the target chemical reaction to a small-scale format (e.g., 96- or 384-well plates). | Precise liquid handling, minimization of solvent evaporation, compatibility with detection methods. |

| 3. Reagent Dispensing | Automated addition of reactants, metal precursors (if applicable), and the diol-based ligand library to the microtiter plates. | Accuracy and precision of robotic liquid handlers. |

| 4. Reaction Incubation | Maintaining the reaction plates under controlled conditions (temperature, atmosphere) for a set period. | Uniformity across all wells of the plate. |

| 5. Signal Detection | Measurement of the output signal (e.g., absorbance, fluorescence) using a plate reader. | Sensitivity and dynamic range of the detector. |

| 6. Data Analysis & "Hit" Identification | Processing of the raw data to identify compounds that exhibit significant catalytic activity ("hits"). | Statistical analysis to identify true positives and eliminate false positives. |

| 7. "Hit" Validation & Follow-up | Resynthesis and retesting of the identified "hits" on a larger scale to confirm their activity and further investigate their catalytic properties. | Structure-activity relationship (SAR) studies, mechanistic investigations. |

The structural features of this compound make it a particularly interesting candidate for HTS in the context of asymmetric catalysis. The chiral nature of the diol, especially when synthesized as a single stereoisomer, could be exploited for the discovery of new enantioselective catalysts. The sterically demanding tetramethylpiperidine (B8510282) framework could impart unique selectivity in catalytic transformations.

Future research in this area will likely involve the parallel synthesis of libraries of this compound derivatives and their subsequent screening in a variety of important catalytic reactions, such as C-C bond formations, hydrogenations, and oxidations.

Exploration of Its Role in Non-Traditional Reaction Media

The choice of solvent or reaction medium can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. The exploration of this compound and its derivatives as catalysts or ligands in non-traditional reaction media represents a significant area for future research. Such media, including ionic liquids, deep eutectic solvents, and aqueous systems, offer potential advantages in terms of environmental sustainability, catalyst recycling, and novel reactivity.

The solubility and behavior of this compound in these alternative media would be a primary focus of investigation. The presence of two hydroxyl groups suggests that it may exhibit good solubility in polar, hydrogen-bond-donating solvents.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and they are characterized by their low vapor pressure, high thermal stability, and tunable solvent properties. The performance of a catalyst system involving this compound in an ionic liquid would depend on the specific cation and anion of the IL, which can influence the solubility of the catalyst and the stabilization of reaction intermediates.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of a hydrogen bond donor (e.g., urea (B33335), glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that have a significantly lower melting point than the individual components. They are often biodegradable, inexpensive, and easy to prepare. The hydrogen-bonding capabilities of this compound could allow for favorable interactions with the components of a DES, potentially leading to enhanced catalytic activity or stability.

Aqueous Systems

Performing organic reactions in water is highly desirable from an environmental and economic perspective. The development of water-soluble ligands and catalysts is a key challenge in this area. The diol functionality of this compound could be a handle for derivatization to enhance its water solubility, for example, by introducing ionic or poly(ethylene glycol) (PEG) moieties.

Table 7.3.1: Potential Research Directions in Non-Traditional Media

| Reaction Medium | Potential Advantages for Diol-Based Catalysis | Research Focus |

| Ionic Liquids | Enhanced catalyst stability, potential for catalyst recycling, tunable reaction environment. | Investigating the effect of IL structure on catalyst solubility and performance; catalyst immobilization in ILs. |

| Deep Eutectic Solvents | Green and sustainable solvent alternative, potential for unique reactivity through hydrogen bonding. | Screening of different DES compositions for optimal catalytic activity; understanding the role of hydrogen bonding interactions. |

| Aqueous Systems | Environmentally benign, low cost, potential for biphasic catalysis and easy product separation. | Synthesis of water-soluble derivatives of the diol; application in aqueous-phase catalysis. |

| Supercritical Fluids (e.g., scCO₂) | Tunable solvent properties, ease of product separation, potential for enhanced mass transport. | Investigating the solubility and catalytic activity of the diol and its complexes in supercritical fluids. |

The exploration of this compound in these non-traditional media could unlock new catalytic applications and lead to the development of more sustainable chemical processes. The unique properties of this sterically hindered diol may lead to unexpected and beneficial effects when combined with the distinct solvent properties of these alternative reaction environments.

Computational Design of Enhanced Derivatives for Tailored Reactivity

Computational chemistry and molecular modeling have become powerful tools in the design of new molecules with specific properties. The application of these methods to this compound offers a rational approach to designing enhanced derivatives with tailored reactivity for specific catalytic applications. By simulating the structures and properties of the diol and its metal complexes, researchers can predict how modifications to the molecular framework will impact its performance as a ligand or catalyst.

The general approach involves using computational models to screen virtual libraries of derivatives and identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery process and reduce the experimental effort required.

Key computational techniques that can be applied include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, geometry, and binding energies of the diol and its metal complexes. This information can provide insights into the stability of the catalyst and the mechanism of the catalytic reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the diol and its derivatives, as well as their interactions with solvents and substrates. This can help in understanding how the ligand structure influences the accessibility of the catalytic site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the diol derivatives with their observed catalytic activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Table 7.4.1: Strategies for Computational Design of Diol Derivatives

| Design Strategy | Computational Method(s) | Target Property to Enhance | Example Modification |

| Steric Tuning | DFT, MD | Enantioselectivity, Regioselectivity | Introduction of bulky groups on the piperidine ring or at the hydroxyl positions. |

| Electronic Tuning | DFT | Catalyst activity, Redox potential | Introduction of electron-donating or electron-withdrawing groups on the piperidine ring. |

| Conformational Control | MD, DFT | Pre-organization for binding, Selectivity | Introduction of cyclic constraints or rigid linkers between the hydroxyl groups. |

| Solubility Modification | MD, QSAR | Solubility in specific media (e.g., water, ionic liquids) | Introduction of polar or non-polar functional groups. |

The computational design process typically follows an iterative cycle:

Model Building: A computational model of the parent this compound, often in a complex with a metal center relevant to a target reaction, is constructed.

Virtual Library Generation: A library of virtual derivatives is created by systematically modifying the parent structure.

Property Calculation: The desired properties (e.g., binding energy, transition state energy) of each derivative in the virtual library are calculated using appropriate computational methods.

Candidate Selection: The most promising candidates are identified based on the computational predictions.

Experimental Validation: The selected candidates are synthesized and their catalytic activity is experimentally tested to validate the computational predictions.

The insights gained from the experimental results are then used to refine the computational models, leading to a more accurate and predictive design cycle. The computational design of enhanced derivatives of this compound holds great promise for the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The integration of this compound as a building block in MCRs is an emerging research area with the potential to create novel and structurally diverse heterocyclic scaffolds.

The bifunctional nature of this compound, possessing both a secondary amine (within the piperidine ring) and two hydroxyl groups, makes it an intriguing candidate for participation in various MCRs. The sterically hindered environment around the nitrogen atom could also impart unique reactivity and selectivity.

While specific examples of MCRs involving this compound are not yet prevalent in the literature, several well-known MCRs could potentially be adapted to include this diol as a component.

Potential MCRs for this compound:

Ugi Reaction: The classic Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The secondary amine of the piperidine ring could potentially participate as the amine component. The hydroxyl groups could either be protected or could potentially participate in subsequent intramolecular cyclizations of the Ugi product.

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide. While the diol itself would not directly participate as a primary component, derivatives of the diol could be designed to incorporate one of the required functional groups.

Biginelli Reaction: This three-component reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. While the direct participation of the diol is not obvious, its structural features could be incorporated into one of the starting materials.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. The secondary amine of the piperidine ring is a candidate for this transformation.

Table 7.5.1: Hypothetical Multicomponent Reactions and Products

| Multicomponent Reaction | Potential Role of Diol | Reactants | Hypothetical Product Class |

| Ugi-type Reaction | Amine component | Aldehyde, Isocyanide, Carboxylic Acid, Diol | Complex piperidine-fused peptidomimetics |

| Mannich-type Reaction | Amine component | Aldehyde, Active Methylene Compound, Diol | Functionalized piperidine derivatives with new C-C bonds |

| Cycloaddition Reactions | Dipolarophile or Diene (after derivatization) | Azides, Nitriles, Dienes | Fused heterocyclic systems containing the piperidine motif |

The development of MCRs involving this compound would provide rapid access to libraries of complex molecules built around this sterically hindered scaffold. These libraries would be valuable for screening in drug discovery and materials science. A key challenge and area of interest would be to investigate how the stereochemistry of the diol influences the stereochemical outcome of the multicomponent reaction, potentially leading to diastereoselective syntheses of complex polycyclic systems. Future research will likely focus on exploring the reactivity of this unique diol in various MCR settings and characterizing the novel products that are formed.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of TMPDiol to minimize side reactions and improve yield?

- Methodology : Employ a factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and reagent stoichiometry). Use gas chromatography (GC) or HPLC to monitor reaction progress and identify byproducts. For example, highlights factorial design as a robust tool for empirical studies in chemical engineering. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of intermediates, as noted in (incompatibility with strong oxidizing agents).

Q. What spectroscopic techniques are most effective for characterizing TMPDiol’s structure and purity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the stereochemistry of the piperidine ring and hydroxyl groups. Mass spectrometry (MS) and FT-IR can validate molecular weight and functional groups. For derivatives (e.g., 4-amino-TEMPO analogs), electron paramagnetic resonance (EPR) is critical for detecting nitroxide radicals .

Q. How does TMPDiol’s stability vary under different storage conditions, and what precautions are necessary?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Monitor degradation via HPLC and quantify using kinetic modeling. advises refrigeration to prevent decomposition, while emphasizes using gas masks and chemical-resistant gloves during handling to mitigate inhalation/contact risks.

Advanced Research Questions

Q. What computational models can predict TMPDiol’s reactivity in catalytic systems or supramolecular assemblies?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Pair with molecular dynamics (MD) simulations to study host-guest interactions. highlights COMSOL Multiphysics for simulating reaction kinetics in complex systems, enabling AI-driven optimization of reaction pathways.

Q. How can researchers resolve contradictions in reported data on TMPDiol’s polymorphic forms?

- Methodology : Perform X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize crystalline phases. Cross-reference with variable-temperature NMR to detect conformational changes. provides a framework for analyzing polymorphic systems, emphasizing the need for controlled crystallization conditions (e.g., solvent evaporation rates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.